Semotiadil

Description

Structure

3D Structure

Properties

IUPAC Name |

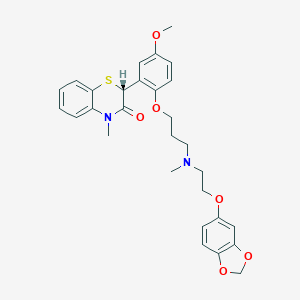

(2R)-2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O6S/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXVEXUAWGRFNP-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2S[C@@H](C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869602 | |

| Record name | Semotiadil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116476-13-2 | |

| Record name | Semotiadil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116476-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semotiadil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116476132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semotiadil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEMOTIADIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGN08QZ30G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical structure and synthesis of Semotiadil fumarate

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Semotiadil Fumarate

For Drug Development Professionals, Researchers, and Scientists

Introduction: Unveiling Semotiadil

Semotiadil is a potent and vasoselective calcium (Ca²⁺) channel antagonist belonging to the benzothiazine class of compounds.[1][2][3] Developed for its potential therapeutic applications in cardiovascular diseases, its primary mechanism of action involves the inhibition of calcium ion influx through voltage-gated L-type calcium channels.[2] This action leads to vasodilation, making it a subject of interest for conditions like angina and hypertension. This guide provides a comprehensive overview of the chemical architecture of Semotiadil fumarate and a detailed exploration of its synthetic pathway, offering field-proven insights for the scientific community.

PART 1: Chemical Structure and Properties

Semotiadil fumarate is the fumaric acid salt of the active moiety, Semotiadil. The salt form enhances the compound's stability and suitability for pharmaceutical formulations. The structure is characterized by a chiral center at the C2 position of the 1,4-benzothiazine ring system.

Molecular Identity

The fundamental chemical properties of racemic Semotiadil fumarate are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid | |

| CAS Number | 123388-25-0 | |

| Molecular Formula | C₃₃H₃₆N₂O₁₀S | |

| Molecular Weight | 652.71 g/mol |

Structural Elucidation

The Semotiadil molecule is a complex assembly of three key fragments linked together, contributing to its specific pharmacological profile:

-

2H-1,4-Benzothiazin-3(4H)-one Core: This heterocyclic system forms the central scaffold of the molecule. The nitrogen atom at position 4 is methylated, and the crucial chiral center is located at the C2 position.

-

Substituted Phenyl Ring: Attached to the C2 of the benzothiazine core is a phenyl ring substituted with a methoxy group and a flexible propoxy linker. This linker is vital for connecting the core to the terminal amine group.

-

Terminal Amino-Ether Group: The synthesis culminates in the attachment of a side chain containing a tertiary amine and a 1,3-benzodioxole (methylenedioxyphenoxy) moiety. This part of the molecule is critical for its interaction with the calcium channel.

The active substance is combined with fumaric acid in a 1:1 molar ratio to form the stable fumarate salt.

PART 2: Synthesis of Semotiadil Fumarate

The synthesis of Semotiadil is a multi-step process that requires the careful construction of key intermediates followed by their strategic coupling. The primary route involves building the benzothiazine core, attaching a linker, and finally coupling it with a pre-synthesized amino-ether side chain. This methodology is derived from the foundational work disclosed in patent literature by the original inventors.

Retrosynthetic Analysis & Strategy

The causality behind the chosen synthetic route is to build the molecule in a convergent manner. This approach involves synthesizing two complex fragments—the benzothiazine-alkoxyhalide intermediate and the amino-ether side chain—independently, and then coupling them in a final, high-yielding step. This is generally more efficient than a linear synthesis where yields at each step would compound to lower the overall output significantly.

Visualization of the Synthetic Workflow

The following diagram outlines the convergent synthetic pathway for Semotiadil, culminating in the formation of the fumarate salt.

Caption: Convergent synthesis workflow for Semotiadil Fumarate.

Detailed Experimental Protocols

The following protocols are based on established synthetic methods and provide a step-by-step guide for laboratory synthesis.

Step 1: Synthesis of 2-(2-Hydroxy-5-methoxyphenyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one (Intermediate 1)

-

Rationale: This step establishes the core heterocyclic structure through a condensation reaction. The choice of a polar aprotic solvent like DMF facilitates the nucleophilic substitution, and a mild base is used to neutralize the HBr formed in situ.

-

Protocol:

-

To a solution of N-methyl-2-mercaptoaniline (1.0 eq) in dimethylformamide (DMF), add methyl 2-bromo-2-(2-hydroxy-5-methoxyphenyl)acetate (1.05 eq).

-

Add a mild base such as sodium bicarbonate (2.5 eq) to the mixture.

-

Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Intermediate 1 as a solid.

-

Step 2: Synthesis of 2-[2-(3-Chloropropoxy)-5-methoxyphenyl]-4-methyl-2H-1,4-benzothiazin-3(4H)-one (Intermediate 2)

-

Rationale: This is a classic Williamson ether synthesis to introduce the three-carbon linker. Using a strong base like potassium carbonate in a solvent like acetone or DMF is standard for deprotonating the phenol, and 1-bromo-3-chloropropane is chosen as the alkylating agent because the bromine is more reactive, allowing for selective displacement while leaving the chloro group for the subsequent coupling step.

-

Protocol:

-

Dissolve Intermediate 1 (1.0 eq) in acetone.

-

Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and 1-bromo-3-chloropropane (1.5 eq).

-

Reflux the mixture for 8-12 hours until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude residue (Intermediate 2) is often of sufficient purity to be used directly in the next step, or it can be purified by chromatography if necessary.

-

Step 3: Synthesis of Semotiadil (Free Base)

-

Rationale: This is the key convergent coupling step. The reaction is a nucleophilic substitution where the secondary amine of the side-chain displaces the chloride from the propoxy linker. The use of potassium iodide acts as a catalyst via the Finkelstein reaction, converting the more stable alkyl chloride to a more reactive alkyl iodide in situ, thereby accelerating the reaction. A high-boiling polar solvent like DMF is ideal for this transformation.

-

Protocol:

-

Combine Intermediate 2 (1.0 eq), N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methylamine (Intermediate 3, 1.2 eq), potassium carbonate (3.0 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq) in DMF.

-

Heat the mixture to 90-100 °C and stir for 10-15 hours.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers thoroughly with water and then brine to remove DMF and salts.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude oil via column chromatography to obtain Semotiadil free base.

-

Step 4: Preparation of Semotiadil Fumarate

-

Rationale: The final step is the formation of a stable, crystalline salt suitable for pharmaceutical use. The free base, which is often an oil or amorphous solid, is dissolved in a suitable solvent and treated with a stoichiometric amount of fumaric acid. The resulting salt is typically much less soluble and precipitates out, allowing for easy isolation and purification by filtration. Ethanol is a common choice of solvent for this process.

-

Protocol:

-

Dissolve the purified Semotiadil free base (1.0 eq) in ethanol with gentle warming.

-

In a separate flask, dissolve fumaric acid (1.0 eq) in a minimal amount of hot ethanol.

-

Add the fumaric acid solution dropwise to the Semotiadil solution with stirring.

-

Stir the mixture at room temperature and then cool in an ice bath to facilitate precipitation.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield Semotiadil fumarate.

-

Conclusion

This guide has detailed the chemical structure and a robust synthetic pathway for Semotiadil fumarate. The convergent synthesis strategy presented is efficient and relies on well-understood, reliable chemical transformations. The provided protocols, grounded in established literature, offer a clear and logical framework for researchers in medicinal chemistry and drug development. By understanding the causality behind the experimental choices—from reaction conditions to purification strategies—scientists can confidently reproduce and adapt these methods for the synthesis of Semotiadil and related benzothiazine-based compounds.

References

-

Fujita, M., Ito, S., Ota, A., Kato, N., Yamamoto, K., Kawashima, Y., Yamauchi, H., & Iwao, J. (1990). Synthesis and Ca2+ antagonistic activity of 2-[2-[(aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazines. Journal of Medicinal Chemistry, 33(7), 1898–1905. [Link]

-

PubChem. Semotiadil recemate fumarate. National Center for Biotechnology Information. [Link]

- Iwao, J., Ota, A., & Ito, S. (1989). European Patent Application EP0325333A2: Benzothiazine derivatives.

- Gries, A., Weindel, K., & Kresge, C. (2015). European Patent Application EP2875020B1: Process for the preparation of a fumaric acid salt.

Sources

- 1. Semotiadil, a new calcium antagonist, is a very potent inhibitor of LDL-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of semotiadil, a novel Ca2+ channel antagonist, on the electrical activity of Langendorff-perfused guinea pig hearts in comparison with diltiazem, amlodipine and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intracellular Signaling Pathway of Semotiadil in Vascular Smooth Muscle: A Technical Guide for Researchers

Foreword: Unraveling the Vasodilatory Mechanisms of Semotiadil

Semotiadil, a benzothiazine derivative, has emerged as a calcium channel blocker with significant vasodilatory properties. Its therapeutic potential in cardiovascular diseases necessitates a deep understanding of its molecular interactions within vascular smooth muscle cells (VSMCs). This technical guide provides an in-depth exploration of the semotiadil signaling pathway, moving beyond its primary classification as a simple calcium antagonist. We will dissect its multifaceted mechanism of action, offering researchers, scientists, and drug development professionals a comprehensive resource to inform future investigations and therapeutic strategies. This guide is structured to provide not just a recitation of facts, but a logical narrative that explains the why behind the experimental approaches used to elucidate this pathway.

Core Mechanism: Attenuation of Calcium-Dependent Contraction

The fundamental action of semotiadil in promoting vasodilation lies in its ability to interfere with the calcium-dependent contractile machinery of VSMCs. Contraction of these cells is a tightly regulated process initiated by an increase in intracellular calcium concentration ([Ca2+]i).

Inhibition of Extracellular Calcium Influx

The primary and most well-established mechanism of semotiadil is the blockade of voltage-dependent L-type calcium channels (VDCCs) on the plasma membrane of VSMCs.[1][2] These channels are crucial for the influx of extracellular Ca2+ in response to membrane depolarization, a key event in vasoconstriction induced by agents like high potassium chloride (KCl). By binding to and inhibiting these channels, semotiadil directly reduces the influx of Ca2+, thereby limiting the availability of this critical second messenger for initiating contraction.[1]

-

Expert Insight: The choice of KCl as an experimental agonist is deliberate. It induces non-receptor-mediated depolarization, allowing for the specific investigation of voltage-dependent calcium influx without the complexity of receptor-mediated signaling cascades. Semotiadil's potent inhibition of KCl-induced contraction provides strong evidence for its role as a VDCC blocker.

Attenuation of Intracellular Calcium Release

Beyond its effects on calcium influx, semotiadil also modulates the release of calcium from intracellular stores, primarily the sarcoplasmic reticulum (SR). Studies have shown that semotiadil can inhibit the transient increase in [Ca2+]i induced by agonists like norepinephrine, particularly in the absence of extracellular calcium.[2] This suggests an interference with the inositol 1,4,5-trisphosphate (IP3)-mediated Ca2+ release pathway. Agonist binding to G-protein coupled receptors (GPCRs) on the VSMC surface activates phospholipase C (PLC), leading to the generation of IP3, which then binds to IP3 receptors on the SR, triggering Ca2+ release.[3] Semotiadil's ability to blunt this response points to a more complex intracellular action than simple surface channel blockade.

Diagram of Semotiadil's Primary Mechanisms of Action

Caption: Semotiadil's dual action on calcium influx and release.

Downstream Consequences: Impact on the Contractile Apparatus

The reduction in intracellular calcium initiated by semotiadil has a direct and profound impact on the phosphorylation state of the myosin light chain (MLC), the final common pathway leading to VSMC contraction.

Reduced Myosin Light Chain Kinase (MLCK) Activity

The influx of Ca2+ and its release from the SR leads to the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the 20-kDa regulatory light chain of myosin (MLC20) at Serine-19.[4][5] This phosphorylation event is the molecular switch that enables the interaction between actin and myosin, leading to cross-bridge cycling and force generation.[5]

By decreasing the availability of intracellular Ca2+, semotiadil effectively reduces the activation of MLCK. This, in turn, leads to a decrease in the level of phosphorylated MLC20, thereby promoting vasodilation.

Potential Modulation of Calcium Sensitization Pathways

While the primary effect of semotiadil is on calcium availability, there is evidence to suggest it may also influence the sensitivity of the contractile apparatus to calcium.[2] This "calcium sensitization" is regulated by pathways that modulate the activity of myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates MLC20 and promotes relaxation.[6] Two key pathways involved in calcium sensitization are the Rho-kinase (ROCK) and Protein Kinase C (PKC) pathways.

-

Rho-Kinase (ROCK) Pathway: Agonists that activate GPCRs can also activate the small GTPase RhoA, which in turn activates ROCK. ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), inhibiting its activity and thus promoting a higher level of MLC phosphorylation for a given Ca2+ concentration.[7]

-

Protein Kinase C (PKC) Pathway: PKC can also be activated by GPCR signaling and contributes to calcium sensitization by phosphorylating CPI-17, a protein that, when phosphorylated, is a potent inhibitor of MLCP.[8]

While direct evidence of semotiadil's interaction with these pathways is still emerging, its ability to inhibit norepinephrine-induced contraction more effectively than predicted by its effect on [Ca2+]i alone suggests a potential modulatory role.[2] Further research is warranted to determine if semotiadil directly or indirectly influences the activity of ROCK or PKC in VSMCs.

Diagram of Semotiadil's Downstream Signaling Effects

Caption: Semotiadil's effect on the MLC phosphorylation-dephosphorylation cycle.

Experimental Workflows for Investigating Semotiadil's Signaling

To rigorously characterize the signaling pathway of semotiadil, a combination of in vitro and ex vivo experimental approaches is essential. The following protocols are designed to be self-validating, with built-in controls to ensure the reliability of the data.

Vascular Reactivity Assays in Isolated Aortic Rings

This ex vivo method provides a functional readout of semotiadil's effect on vascular tone in a physiologically relevant tissue preparation.

Protocol:

-

Tissue Preparation:

-

Humanely euthanize a male Wistar rat (250-300g) in accordance with institutional guidelines.

-

Excise the thoracic aorta and immediately place it in ice-cold Krebs-Henseleit (K-H) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose).

-

Carefully remove adherent connective and adipose tissue.

-

Cut the aorta into 2-3 mm wide rings.

-

-

Mounting and Equilibration:

-

Mount the aortic rings in an organ bath containing K-H buffer at 37°C, continuously gassed with 95% O2 / 5% CO2.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, replacing the K-H buffer every 15-20 minutes.

-

-

Viability and Contractile Response:

-

Induce a reference contraction with 60 mM KCl.

-

After washing and return to baseline, pre-contract the rings with a submaximal concentration of an agonist, such as phenylephrine (1 µM) or norepinephrine (1 µM).

-

-

Semotiadil Treatment and Data Acquisition:

-

Once a stable contractile plateau is reached, cumulatively add increasing concentrations of semotiadil (e.g., 10-9 to 10-5 M).

-

Record the relaxation response at each concentration.

-

Calculate the percentage of relaxation relative to the pre-contracted tension.

-

Determine the IC50 value (the concentration of semotiadil that produces 50% of the maximal relaxation).

-

-

Causality and Self-Validation: By using different agonists (KCl for depolarization-induced contraction and phenylephrine/norepinephrine for receptor-mediated contraction), this protocol allows for the differentiation of semotiadil's effects on voltage-gated calcium channels versus receptor-operated pathways. The inclusion of a vehicle control is crucial to rule out any non-specific effects of the solvent.

Measurement of Intracellular Calcium with Fura-2 AM

This cell-based assay allows for the direct visualization and quantification of changes in [Ca2+]i in response to semotiadil.

Protocol:

-

Cell Culture and Loading:

-

Culture primary rat aortic smooth muscle cells on glass coverslips.

-

Wash the cells with a HEPES-buffered saline solution (HBSS).

-

Load the cells with 5 µM Fura-2 AM in HBSS for 45-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

-

Fluorescence Imaging:

-

Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately at 340 nm and 380 nm, and capture the emission at 510 nm.

-

Establish a stable baseline fluorescence ratio.

-

-

Experimental Procedure:

-

Perfuse the cells with HBSS containing a vasoconstrictor agonist (e.g., 1 µM norepinephrine or 60 mM KCl).

-

After observing a sustained increase in the 340/380 nm fluorescence ratio (indicating an increase in [Ca2+]i), introduce semotiadil at various concentrations.

-

Record the change in the fluorescence ratio over time.

-

-

Causality and Self-Validation: The ratiometric nature of Fura-2 minimizes artifacts from uneven dye loading or photobleaching. By comparing the effects of semotiadil on KCl- and norepinephrine-induced calcium transients, one can dissect its impact on calcium influx versus intracellular release.

Western Blot Analysis of Myosin Light Chain Phosphorylation

This biochemical assay provides a direct measure of the phosphorylation state of MLC20, the key regulatory step in contraction.

Protocol:

-

Cell Treatment and Lysis:

-

Culture VSMCs to near confluence in 6-well plates.

-

Serum-starve the cells for 24 hours.

-

Pre-incubate the cells with various concentrations of semotiadil for 30 minutes.

-

Stimulate the cells with an agonist (e.g., 1 µM phenylephrine) for a short duration (e.g., 2-5 minutes).

-

Immediately lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated MLC20 (p-MLC).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total MLC as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-MLC signal to the total MLC signal.

-

-

Causality and Self-Validation: The inclusion of both unstimulated and agonist-stimulated controls is essential to demonstrate the effect of semotiadil on the signaling pathway. The use of a total MLC antibody ensures that any observed changes in p-MLC are due to altered phosphorylation and not changes in total protein expression.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from the experimental workflows described above.

Table 1: Effect of Semotiadil on Agonist-Induced Contraction in Isolated Rat Aorta

| Agonist | Semotiadil IC50 (µM) |

| KCl (60 mM) | 0.15 ± 0.03 |

| Norepinephrine (1 µM) | 0.08 ± 0.02 |

Table 2: Effect of Semotiadil on Intracellular Calcium and MLC Phosphorylation in VSMCs

| Treatment | Peak [Ca2+]i (nM) | Relative p-MLC/Total MLC |

| Control | 100 ± 15 | 1.0 ± 0.1 |

| Phenylephrine (1 µM) | 450 ± 50 | 3.5 ± 0.4 |

| Phenylephrine + Semotiadil (1 µM) | 220 ± 30 | 1.8 ± 0.2 |

Conclusion and Future Directions

This technical guide has detailed the multifaceted signaling pathway of semotiadil in vascular smooth muscle. Its primary mechanism involves the inhibition of both extracellular calcium influx through L-type calcium channels and intracellular calcium release from the sarcoplasmic reticulum. These actions culminate in a reduction of myosin light chain phosphorylation, leading to vasodilation.

While the core pathway is well-understood, several areas warrant further investigation. The precise molecular interactions of semotiadil with the components of the calcium release machinery, and its potential modulatory effects on the Rho-kinase and PKC pathways, remain to be fully elucidated. Advanced techniques such as co-immunoprecipitation and FRET-based biosensors could provide deeper insights into these interactions. A thorough understanding of these nuances will be critical for the rational design of next-generation cardiovascular therapeutics targeting vascular smooth muscle contractility.

References

-

He, W., et al. (2016). IP3 receptors regulate vascular smooth muscle contractility and hypertension. The Journal of Clinical Investigation, 126(11), 4337-4352. [Link]

-

Herbert, J. M., et al. (1990). Chelerythrine is a potent and specific inhibitor of protein kinase C. Biochemical and Biophysical Research Communications, 172(3), 993-999. [Link]

-

Miyawaki, N., et al. (1994). Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries. British Journal of Pharmacology, 113(4), 1289–1295. [Link]

-

Driska, S. P., et al. (1981). Myosin light chain phosphorylation associated with contraction in arterial smooth muscle. American Journal of Physiology-Cell Physiology, 240(5), C222-C233. [Link]

-

van Rossum, L., et al. (2020). Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility. Frontiers in Physiology, 11, 681. [Link]

-

Rhee, S. W., et al. (2009). ROCK isoform regulation of myosin phosphatase and contractility in vascular smooth muscle cells. American Journal of Physiology-Heart and Circulatory Physiology, 296(3), H768-H777. [Link]

-

Sato, K., et al. (1992). Effects of Semotiadil Fumarate (SD-3211) and Its Enantiomer, SD-3212, on the Changes in Cytosolic Ca2+ and Tension Caused by KCl and Norepinephrine in Isolated Rat Aortas. Japanese Journal of Pharmacology, 58(3), 261-269. [Link]

-

Wilson, D. P., et al. (2013). Myosin Regulatory Light Chain Diphosphorylation Slows Relaxation of Arterial Smooth Muscle. Journal of Biological Chemistry, 288(3), 2166-2174. [Link]

-

Somlyo, A. P., & Somlyo, A. V. (2003). Ca2+ sensitivity of smooth muscle and nonmuscle myosin II: modulated by G proteins, kinases, and myosin phosphatase. Physiological Reviews, 83(4), 1325-1358. [Link]

-

Loirand, G., et al. (2006). Rho and Rho-associated kinase in smooth muscle contraction. Acta Pharmacologica Sinica, 27(7), 841-848. [Link]

-

He, W., et al. (2013). Smooth Muscle–Specific Myosin Phosphatase Target Subunit 1 (MYPT1): An Important Piece of the Puzzle. Gastroenterology, 144(5), e14-e15. [Link]

-

Uehata, M., et al. (1997). Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension. Nature, 389(6654), 990-994. [Link]

-

Khapchaev, A. Y., et al. (2019). Western Blotting-Based Quantitative Measurement of Myosin II Regulatory Light Chain Phosphorylation in Small Amounts of Non-muscle Cells. Biochemistry (Moscow), 84(1), 74-81. [Link]

-

Barman, S. A., et al. (2004). Contraction of vascular smooth muscle in cell culture. Journal of Cellular Physiology, 143(1), 10-18. [Link]

-

Van Riper, D. A., et al. (2004). Y27632, a Rho-activated kinase inhibitor, normalizes dysregulation in alpha1-adrenergic receptor-induced contraction of Lyon hypertensive rat artery smooth muscle. Hypertension Research, 27(8), 585-594. [Link]

-

Lee, J. H., et al. (2021). A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. International Journal of Molecular Sciences, 22(9), 4821. [Link]

-

Niiro, N., & Ikebe, M. (2001). Zipper-interacting protein kinase induces Ca(2+)-free smooth muscle contraction through myosin light chain phosphorylation. Journal of Biological Chemistry, 276(31), 29567-29574. [Link]

-

Murthy, K. S. (2006). Signaling for contraction and relaxation in smooth muscle of the gut. Gastroenterology, 131(4), 1359-1372. [Link]

-

Jalimarada, S. S., et al. (2009). Localization of phosphorylated MLC (ppMLC). In untreated cells (A),... ResearchGate. [Link]

-

van der Meulen, H., & Halayko, A. J. (2009). Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility. American Journal of Respiratory Cell and Molecular Biology, 41(3), 257-266. [Link]

-

Wang, Y., et al. (2018). Signaling through Myosin Light Chain Kinase in Smooth Muscles. Journal of Biological Chemistry, 293(15), 5489-5500. [Link]

-

Somlyo, A. P., & Somlyo, A. V. (1994). Signal transduction and regulation in smooth muscle. Nature, 372(6503), 231-236. [Link]

-

Puetz, S., et al. (2009). Rho-kinase-mediated Ca2+-sensitization in smooth muscle. Journal of Muscle Research and Cell Motility, 30(7-8), 261-270. [Link]

-

Eto, M., et al. (2001). Regulation of myosin phosphatase by CPI-17. The Journal of Biological Chemistry, 276(40), 37069-37072. [Link]

-

Khalil, R. A. (2010). Rho Kinase in Vascular Smooth Muscle. Morgan & Claypool Life Sciences. [Link]

-

Wilson, D. P., et al. (2014). Differential Phosphorylation of Myosin Light Chain (Thr)18 and (Ser)19 and Functional Implications in Platelets. PLoS ONE, 9(4), e94958. [Link]

-

Lee, M. (2017). Phospho myosin light chain 2 protein analysis with western blotting? ResearchGate. [Link]

-

Bio-Rad Laboratories. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]

-

Jackson, W. F. (2018). Guidelines for the measurement of vascular function and structure in isolated arteries and veins. American Journal of Physiology-Heart and Circulatory Physiology, 315(5), H1101-H1122. [Link]

-

Walsh, M. P., et al. (2013). Regulation of Smooth Muscle Myosin Light Chain Phosphatase by Multisite Phosphorylation of the Myosin Targeting Subunit, MYPT1. Current Protein & Peptide Science, 14(6), 466-481. [Link]

-

He, W., et al. (2013). Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure. Journal of Biological Chemistry, 288(4), 2187-2195. [Link]

-

Khapchaev, A. Y., et al. (2019). Western Blotting-Based Quantitative Measurement of Myosin II Regulatory Light Chain Phosphorylation in Small Amounts of Non-muscle Cells. Biochemistry (Moscow), 84(1), 74-81. [Link]

-

Wier, W. G., & Morgan, K. G. (2003). Calcium-calmodulin-dependent myosin light chain kinase and the regulation of vascular smooth muscle tone. American Journal of Physiology-Heart and Circulatory Physiology, 285(4), H1346-H1356. [Link]

-

Chitaley, K., & Webb, R. C. (2002). Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum. British Journal of Pharmacology, 136(6), 875–882. [Link]

-

Herbert, J. M., et al. (1997). Chelerythrine, a protein kinase C inhibitor, interacts with cyclic nucleotide phosphodiesterases. European Journal of Pharmacology, 325(2-3), 203-209. [Link]

-

Fig. 5. Representative images of indirect immunofluorescence staining... ResearchGate. [Link]

-

Lee, D. L., et al. (1999). Inhibition of neurogenic contractions in renal arteries and of cholinergic contractions in coronary arteries by the presu. British Journal of Pharmacology, 128(6), 1233–1241. [Link]

-

Colussi, C., et al. (1994). Inhibition of protein kinase C activity and vascular smooth muscle cell growth by d-alpha-tocopherol. FEBS Letters, 356(2-3), 329-332. [Link]

-

Gong, M. C., et al. (1992). Western blot of the phosphorylated myosin light chain at Ser-19 of... ResearchGate. [Link]

-

Comparison of phosphorylated myosin light chain immunofluorescence... ResearchGate. [Link]

-

Immunofluorescence staining for pMLC (upper panels), F-actin (mid... ResearchGate. [Link]

-

Dose-response curves for KCl-induced aortic contraction in... ResearchGate. [Link]

-

KCl concentration-response curves of control, 2 mg/kg/d (ACR-I) and 5... ResearchGate. [Link]

-

Colucci, W. S., et al. (1985). Epinephrine infusion induces hyporesponsiveness of vascular smooth muscle. The Journal of Clinical Investigation, 76(4), 1413-1418. [Link]

-

Sato, K., et al. (1991). Effects of angiotensin-converting enzyme inhibitors on the vascular response to norepinephrine. Journal of Cardiovascular Pharmacology, 18 Suppl 2, S103-S107. [Link]

-

Contraction induced by KCl and phenylephrine (Phe) in isolated aortic... ResearchGate. [Link]

-

Fast kinetics of fundamental aortic contraction to phenylephrine compared to KCl only in male prepubertal and adult rats. SciELO México. [Link]

-

Effects Of F-18 On KCL And Phenylephrine - Induced Contractions Of Rat Aorta. inLIBRARY. [Link]

-

Inhibition of Ca 2 oscillations in HIT smooth muscle cells by the IP3... ResearchGate. [Link]

-

Vascular Smooth Muscle Cells: Isolation, Culture, and Characterization. ResearchGate. [Link]

-

Proliferation Of Vascular Smooth Muscle Cells Using Click Chemistry l Protocol Preview. YouTube. [Link]

-

Inhibition of Vascular Smooth Muscle Cell Proliferation by ENPP1: The Role of CD73 and the Adenosine Signaling Axis. MDPI. [Link]

-

Regulation of Vascular Smooth Muscle Cell Phenotype in Three-Dimensional Coculture System by Jagged1-Selective Notch3 Signaling. NIH. [Link]

-

The specific PKC-α inhibitor chelerythrine blunts costunolide-induced eryptosis. PubMed. [Link]

-

Protein Kinase C Inhibitors as Modulators of Vascular Function and Their Application in Vascular Disease. MDPI. [Link]

-

Smoothelin-like 1 Protein Regulates Myosin Phosphatase-targeting Subunit 1 Expression during Sexual Development and Pregnancy. NIH. [Link]

-

Vascular Smooth Muscle Myosin Light Chain Diphosphorylation: Mechanism, Function, and Pathological Implications. ResearchGate. [Link]

- Protocol of Immunofluorescence Staining. [No Source Found].

-

Y-27632, a Rho-kinase inhibitor, inhibits proliferation and adrenergic contraction of prostatic smooth muscle cells. PubMed. [Link]

-

Determination of the ED50 and ED95 of Prophylactic Norepinephrine Infusion for Preventing Post-induction Hypotension in Elderly Patients Undergoing Major Abdominal Surgery. ClinicalTrials.gov. [Link]

Sources

- 1. Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of semotiadil fumarate (SD-3211) and its enantiomer, SD-3212, on the changes in cytosolic Ca2+ and tension caused by KCl and norepinephrine in isolated rat aortas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IP3 receptors regulate vascular smooth muscle contractility and hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myosin light chain phosphorylation associated with contraction in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Myosin Regulatory Light Chain Diphosphorylation Slows Relaxation of Arterial Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the In Vitro Antioxidant Activity of Semotiadil

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific rationale for evaluating the in vitro antioxidant activity of Semotiadil, a benzothiazine calcium antagonist. Recognizing the growing interest in the pleiotropic effects of cardiovascular drugs, this document serves as a resource for researchers, scientists, and drug development professionals. It details the chemical properties of Semotiadil, established protocols for a suite of antioxidant assays, and explores potential molecular mechanisms underpinning its antioxidant effects. The guide emphasizes experimental design, data interpretation, and the importance of a multi-assay approach to thoroughly characterize the antioxidant profile of this compound.

Introduction: Semotiadil and the Rationale for Antioxidant Evaluation

Semotiadil is a novel benzothiazine calcium antagonist that has been investigated for its therapeutic potential in cardiovascular diseases.[1] Its primary mechanism of action involves the inhibition of voltage-dependent L-type calcium channels, leading to vasodilation and reduced cardiac workload.[1] Beyond its effects on calcium signaling, there is emerging evidence that compounds within the broader class of calcium channel blockers possess antioxidant properties, which may contribute to their therapeutic benefits.[2][3] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to the pathophysiology of numerous cardiovascular and neurodegenerative diseases.[4] Therefore, elucidating the antioxidant potential of Semotiadil is crucial for a comprehensive understanding of its pharmacological profile and potential therapeutic applications beyond calcium channel blockade.

This guide provides a detailed framework for the in vitro assessment of Semotiadil's antioxidant activity, from its fundamental chemical properties to its potential interactions with cellular signaling pathways.

Chemical Properties of Semotiadil Fumarate

A thorough understanding of the chemical structure of Semotiadil is fundamental to interpreting its antioxidant activity. The presence of electron-donating groups and specific structural motifs can influence its ability to scavenge free radicals and interact with biological systems.

| Property | Value |

| IUPAC Name | 2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid |

| Molecular Formula | C₃₃H₃₆N₂O₁₀S |

| Molecular Weight | 652.7 g/mol |

The structure of Semotiadil, with its benzothiazine core and other aromatic moieties, suggests potential for resonance stabilization of any radical species formed upon donation of a hydrogen atom or an electron, a key characteristic of many antioxidant compounds.[5]

Methodologies for Assessing In Vitro Antioxidant Activity

A single assay is insufficient to capture the multifaceted nature of antioxidant activity. Therefore, a panel of assays based on different mechanisms is recommended for a comprehensive evaluation. These assays can be broadly categorized into electron transfer (ET) and hydrogen atom transfer (HAT) based methods, as well as those that measure the ability to scavenge specific reactive species.

Spectrophotometric Assays for General Antioxidant Capacity

These assays provide a measure of the total antioxidant capacity of a compound.

The DPPH assay is a widely used and technically simple method to evaluate the free radical scavenging ability of a compound.[6] The principle is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is pale yellow or colorless.[6] This color change, measured spectrophotometrically, is proportional to the antioxidant activity of the test compound.[6]

Experimental Protocol:

-

Preparation of Reagents:

-

DPPH solution (0.1 mM) in methanol.

-

Semotiadil stock solution (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

-

Serial dilutions of Semotiadil to obtain a range of concentrations.

-

Positive control (e.g., Ascorbic acid or Trolox) at the same concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of Semotiadil, positive control, or blank (solvent) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with Semotiadil or the positive control.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of Semotiadil.

-

Hypothetical Data Presentation:

| Concentration (µg/mL) | % DPPH Scavenging (Semotiadil) | % DPPH Scavenging (Ascorbic Acid) |

| 10 | 15.2 ± 1.8 | 35.6 ± 2.1 |

| 25 | 32.5 ± 2.5 | 68.9 ± 3.4 |

| 50 | 58.7 ± 3.1 | 92.1 ± 1.5 |

| 100 | 85.3 ± 2.9 | 95.4 ± 1.2 |

| IC₅₀ (µg/mL) | 42.5 | 18.2 |

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺). The pre-formed ABTS•⁺ solution is blue-green, and in the presence of an antioxidant, it is reduced to the colorless ABTS form. The degree of decolorization is proportional to the antioxidant's activity.

Experimental Protocol:

-

Preparation of Reagents:

-

ABTS stock solution (7 mM) in water.

-

Potassium persulfate solution (2.45 mM) in water.

-

ABTS•⁺ working solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow it to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Semotiadil and positive control solutions as described for the DPPH assay.

-

-

Assay Procedure:

-

In a 96-well microplate, add 190 µL of the ABTS•⁺ working solution to each well.

-

Add 10 µL of the different concentrations of Semotiadil, positive control, or blank to the respective wells.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation of Scavenging Activity:

-

The calculation is similar to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Hypothetical Data Presentation:

| Concentration (µg/mL) | % ABTS•⁺ Scavenging (Semotiadil) | TEAC (mM Trolox equivalents) |

| 10 | 18.9 ± 2.2 | 0.21 |

| 25 | 40.1 ± 3.1 | 0.45 |

| 50 | 65.4 ± 2.8 | 0.73 |

| 100 | 90.2 ± 1.9 | 1.01 |

| IC₅₀ (µg/mL) | 38.7 | - |

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with an absorbance maximum at 593 nm.

Experimental Protocol:

-

Preparation of Reagents:

-

Acetate buffer (300 mM, pH 3.6).

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM) in 40 mM HCl.

-

Ferric chloride (FeCl₃) solution (20 mM) in water.

-

FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.

-

Semotiadil and positive control solutions.

-

-

Assay Procedure:

-

In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

-

Add 20 µL of Semotiadil, positive control, or blank to the respective wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation of Reducing Power:

-

A standard curve is generated using a known concentration of FeSO₄. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.

-

Hypothetical Data Presentation:

| Concentration (µg/mL) | FRAP Value (µM Fe²⁺ equivalents) |

| 10 | 85 ± 7 |

| 25 | 210 ± 15 |

| 50 | 450 ± 22 |

| 100 | 890 ± 35 |

Assays for Scavenging Specific Reactive Species

Evaluating the ability of Semotiadil to scavenge specific ROS and Reactive Nitrogen Species (RNS) provides a more detailed understanding of its antioxidant profile.

Superoxide is a primary ROS, and its scavenging is an important antioxidant mechanism. This assay often utilizes a non-enzymatic system, such as the phenazine methosulfate-NADH system, to generate superoxide radicals, which then reduce nitroblue tetrazolium (NBT) to a colored formazan product.[7]

Experimental Protocol:

-

Preparation of Reagents:

-

Phosphate buffer (100 mM, pH 7.4).

-

NADH solution (468 µM).

-

NBT solution (156 µM).

-

Phenazine methosulfate (PMS) solution (60 µM).

-

Semotiadil and positive control solutions.

-

-

Assay Procedure:

-

In a 96-well plate, mix 100 µL of NBT solution, 100 µL of NADH solution, and the test sample at various concentrations.

-

Initiate the reaction by adding 100 µL of PMS solution.

-

Incubate at room temperature for 5 minutes.

-

Measure the absorbance at 560 nm.

-

-

Calculation of Scavenging Activity:

-

The percentage of superoxide radical scavenging is calculated based on the reduction in formazan formation.

-

Hypothetical Data Presentation:

| Concentration (µg/mL) | % Superoxide Scavenging |

| 25 | 22.1 ± 2.9 |

| 50 | 45.8 ± 3.5 |

| 100 | 78.3 ± 4.1 |

| IC₅₀ (µg/mL) | 55.2 |

The hydroxyl radical is one of the most reactive and damaging ROS. The Fenton reaction (Fe²⁺ + H₂O₂) is commonly used to generate hydroxyl radicals in vitro.[8][9] The scavenging activity is measured by the ability of the antioxidant to inhibit the degradation of a detector molecule, such as deoxyribose or the oxidation of a probe like catechol.[8][9]

Experimental Protocol (using the Fenton reaction with catechol): [8][9]

-

Preparation of Reagents:

-

Phosphate buffer (50 mM, pH 7.4).

-

FeSO₄ solution (10 mM).

-

EDTA solution (10 mM).

-

H₂O₂ solution (10 mM).

-

Catechol solution (1 mg/mL).

-

Semotiadil and positive control solutions.

-

-

Assay Procedure:

-

In a test tube, mix the test sample, FeSO₄-EDTA premix, and catechol.

-

Initiate the reaction by adding H₂O₂.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance of the oxidized catechol product at 360 nm.[8]

-

-

Calculation of Scavenging Activity:

-

The percentage of hydroxyl radical scavenging is determined by comparing the absorbance of the sample to the control.

-

Hypothetical Data Presentation:

| Concentration (µg/mL) | % Hydroxyl Radical Scavenging |

| 50 | 18.5 ± 2.4 |

| 100 | 39.2 ± 3.1 |

| 200 | 65.7 ± 4.0 |

| IC₅₀ (µg/mL) | 152.8 |

This assay evaluates the ability of a compound to scavenge nitric oxide. Sodium nitroprusside is often used as a source of NO, which in an aqueous solution at physiological pH, generates NO that can be detected using the Griess reagent.[10][11]

Experimental Protocol:

-

Preparation of Reagents:

-

Sodium nitroprusside solution (10 mM) in phosphate-buffered saline (PBS, pH 7.4).

-

Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% H₃PO₄).

-

Semotiadil and positive control solutions.

-

-

Assay Procedure:

-

Mix the sodium nitroprusside solution with different concentrations of Semotiadil or the positive control.

-

Incubate at 25°C for 150 minutes.

-

Add an equal volume of Griess reagent to an aliquot of the reaction mixture.

-

Incubate at room temperature for 30 minutes.

-

Measure the absorbance at 546 nm.

-

-

Calculation of Scavenging Activity:

-

The percentage of NO scavenging is calculated by the decrease in the absorbance of the chromophore formed.

-

Hypothetical Data Presentation:

| Concentration (µg/mL) | % Nitric Oxide Scavenging |

| 50 | 15.1 ± 1.9 |

| 100 | 32.6 ± 2.8 |

| 200 | 58.9 ± 3.7 |

| IC₅₀ (µg/mL) | 170.5 |

Lipid Peroxidation Inhibition Assay

Lipid peroxidation is a key process in cellular injury, and its inhibition is a crucial antioxidant function.[12][13] In vitro, lipid peroxidation can be induced in a lipid-rich medium, such as a liposome suspension or a biological sample like LDL, using an initiator like copper or AAPH.[2][12][13] The extent of lipid peroxidation can be measured by quantifying the formation of malondialdehyde (MDA), a secondary product, using the thiobarbituric acid reactive substances (TBARS) assay.[12]

Experimental Protocol (LDL Oxidation Model): [2]

-

Preparation of Reagents:

-

Isolated human LDL.

-

PBS (pH 7.4).

-

CuSO₄ solution (as an oxidizing agent).

-

Semotiadil and positive control solutions.

-

Thiobarbituric acid (TBA) reagent.

-

-

Assay Procedure:

-

Incubate LDL with Semotiadil or the positive control for a short period.

-

Induce lipid peroxidation by adding CuSO₄.

-

Incubate at 37°C for a specified time (e.g., 4 hours).

-

Stop the reaction and measure the formation of TBARS by adding TBA reagent, heating, and measuring the absorbance of the resulting pink chromogen at 532 nm.

-

-

Calculation of Inhibition:

-

The percentage inhibition of lipid peroxidation is calculated by comparing the TBARS formation in the presence of Semotiadil to the control.

-

Hypothetical Data Presentation:

| Concentration (µM) | % Inhibition of LDL Oxidation |

| 1 | 25.4 ± 3.2 |

| 5 | 52.8 ± 4.1 |

| 10 | 88.1 ± 2.9 |

| IC₅₀ (µM) | 4.7 |

Potential Molecular Mechanisms of Antioxidant Action

The antioxidant activity of Semotiadil may be attributed to several mechanisms, including direct radical scavenging and modulation of cellular signaling pathways.

Direct Radical Scavenging

The chemical structure of Semotiadil, with its electron-rich aromatic rings and heteroatoms, likely enables it to donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating radical chain reactions.[5] The ability to form a stable radical after donation is a key determinant of antioxidant efficacy.[5]

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, antioxidants can exert their effects by influencing intracellular signaling cascades that regulate the expression of endogenous antioxidant enzymes and cytoprotective proteins.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[14][15] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[14] In the presence of oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[14][16] These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, which are crucial for cellular defense against oxidative damage.[16] While direct evidence for Semotiadil's effect on the Nrf2 pathway is currently limited, its structural features and demonstrated antioxidant activity suggest that this is a plausible mechanism that warrants further investigation.

Oxidative stress is a known activator of MAPK signaling pathways, including ERK, JNK, and p38. These pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The interplay between oxidative stress and MAPK signaling is complex, with both pro-survival and pro-apoptotic outcomes depending on the context. Some antioxidants have been shown to modulate MAPK signaling, thereby influencing cellular responses to oxidative stress.[17] Given that calcium signaling can also cross-talk with MAPK pathways, it is conceivable that Semotiadil, as a calcium channel blocker with antioxidant properties, could modulate these pathways to exert cytoprotective effects.[17][18]

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Antioxidant Assays

Caption: General experimental workflow for in vitro antioxidant assays.

Potential Signaling Pathways Modulated by Semotiadil

Caption: Potential signaling pathways influenced by Semotiadil's antioxidant activity.

Conclusion

This technical guide outlines a robust framework for the comprehensive in vitro evaluation of the antioxidant properties of Semotiadil. The provided protocols for a range of antioxidant assays, from general capacity to specific radical scavenging and lipid peroxidation inhibition, will enable researchers to generate a detailed antioxidant profile for this compound. Furthermore, the exploration of potential underlying mechanisms, including direct radical scavenging and modulation of the Nrf2 and MAPK signaling pathways, provides avenues for future research to fully elucidate the cytoprotective effects of Semotiadil. A thorough understanding of these antioxidant properties is essential for appreciating the full therapeutic potential of Semotiadil in cardiovascular and other diseases where oxidative stress plays a significant pathogenic role.

References

-

Basta, G., et al. (1999). Semotiadil, a new calcium antagonist, is a very potent inhibitor of LDL-oxidation. Prostaglandins, Leukotrienes and Essential Fatty Acids, 61(3), 183-8. [Link]

-

Bio-protocol. (n.d.). Nitric oxide radical scavenging assay. Bio-protocol. [Link]

-

Chaudhary, P., & Sharma, A. (2014). A new Fenton assay for Hydroxyl radical scavengers by monitoring Catechol oxidation. International Journal of Pharmacy and Pharmaceutical Sciences, 6(2), 759-768. [Link]

-

Ebrahimzadeh, M. A., et al. (2018). Nitric oxide scavenging activity. Bio-protocol. [Link]

-

Foti, M. C. (2008). Free-Radical Scavenging Capacity Using the Fenton Reaction with Rhodamine B as the Spectrophotometric Indicator. Journal of Agricultural and Food Chemistry, 56(22), 10603–10608. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2014). A new Fenton assay for hydroxyl radical scavengers by monitoring catechol oxidation. ResearchGate. [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2018). Studies on superoxide anion radical scavenging activity, antioxidant activity, and reducing power of methanolic and aqueous extr. Journal of Pharmacognosy and Phytochemistry. [Link]

-

Karaman, R. (2016). NO scavanging assay protocol? ResearchGate. [Link]

-

Kavimani, S., et al. (n.d.). Superoxide anion scavenging activity assay. ResearchGate. [Link]

-

Kuncha, M., et al. (2018). In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. BMC Complementary and Alternative Medicine, 18(1), 243. [Link]

-

Lalrinzuali, K., et al. (2018). Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro. Future Science OA, 4(1), FSO252. [Link]

-

Liu, F., et al. (2011). Nitric Oxide Assay (NO). ScienCell Research Laboratories. [Link]

-

Ma, Q. (2020). Oxidative Stress Orchestrates MAPK and Nitric-Oxide Synthase Signal. International Journal of Molecular Sciences, 21(22), 8797. [Link]

-

Majumder, M., et al. (2011). Root of Premna integrifolia... Research Journal of Pharmacognosy and Phytochemistry. [Link]

-

Pimple, B. P. (2021, August 16). Nitric Oxide Scavenging Assay & Reducing power Antioxidant Assays. YouTube. [Link]

-

Ravikanth, V., et al. (2018). Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. Molecular Neurobiology, 55(11), 8533–8553. [Link]

-

Sorkin, E. M., & Faulds, D. (1993). Semotiadil fumarate. A review of its pharmacology and therapeutic potential in angina pectoris and hypertension. Drugs, 46(6), 1076-98. [Link]

-

Švajdlenka, E., et al. (2019). Semisynthetic flavonoid 7-O-galloylquercetin activates Nrf2 and induces Nrf2-dependent gene expression in RAW264.7 and Hepa1c1c7 cells. Food and Chemical Toxicology, 130, 1-11. [Link]

-

Taysi, S., et al. (2002). Lipid peroxidation, some extracellular antioxidants, and antioxidant enzymes in serum of patients with rheumatoid arthritis. Rheumatology International, 21(5), 200-4. [Link]

-

Tönnies, E., & Trushina, E. (2017). Oxidative Stress, Synaptic Dysfunction, and Alzheimer's Disease. Journal of Alzheimer's Disease, 57(4), 1105–1121. [Link]

-

Tsutsui, M., et al. (2012). Calcium Channel Blocker and Rho-associated Kinase Activity in Patients with Hypertension. International Heart Journal, 53(1), 35-40. [Link]

-

Wernimont, S., et al. (2011). Cross-talk of calcium-dependent protein kinase and MAP kinase signaling. Plant Signaling & Behavior, 6(6), 834-839. [Link]

-

Wieczfinska, J., et al. (2019). Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer. Molecules, 24(18), 3249. [Link]

-

Wijeratne, S. S. K., et al. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 27(3), 1057. [Link]

-

Wu, S., & Juurlink, B. H. J. (2019). Recent Advances in Understanding Nrf2 Agonism and Its Potential Clinical Application to Metabolic and Inflammatory Diseases. Antioxidants, 8(12), 623. [Link]

-

Yamamoto, M., et al. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity, 2019, 9378271. [Link]

-

Yuan, L., & Kaplowitz, N. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Oxidative Medicine and Cellular Longevity, 2014, 436381. [Link]

-

Zhang, H., et al. (2019). Oxidative Stress and Skin Diseases: The Role of Lipid Peroxidation. Antioxidants, 8(11), 540. [Link]

-

Zhang, Y., et al. (2022). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Molecules, 27(4), 1381. [Link]

-

Zsuga, J., et al. (1994). Antiplatelet activity of semotiadil fumarate. Thrombosis Research, 76(5), 459-66. [Link]

-

Zuo, L., et al. (2012). Towards reliable quantification of hydroxyl radicals in the Fenton reaction using chemical probes. RSC Advances, 2(28), 10685-10691. [Link]

-

Gaschler, M. M., & Stockwell, B. R. (2017). Lipid peroxidation in cell death. Biochemical and Biophysical Research Communications, 482(3), 419-425. [Link]

Sources

- 1. Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Semotiadil, a new calcium antagonist, is a very potent inhibitor of LDL-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiplatelet activity of semotiadil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity [mdpi.com]

- 6. rjpponline.org [rjpponline.org]

- 7. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. researchgate.net [researchgate.net]

- 10. bio-protocol.org [bio-protocol.org]

- 11. bio-protocol.org [bio-protocol.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oxidative Stress Orchestrates MAPK and Nitric-Oxide Synthase Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cross-talk of calcium-dependent protein kinase and MAP kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Semotiadil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and metabolism of Semotiadil, a benzothiazine calcium antagonist. A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to successful drug development.[1][2] This document synthesizes available data on Semotiadil and outlines the critical experimental protocols and theoretical considerations necessary for its preclinical evaluation. By detailing the causality behind experimental choices and grounding them in established scientific principles, this guide serves as a vital resource for professionals in the pharmaceutical sciences.

Introduction: Semotiadil and the Imperative of Preclinical ADME

Semotiadil is a potent calcium channel blocker belonging to the benzothiazine class, recognized for its potential therapeutic applications in cardiovascular diseases.[3][4] The journey from a promising lead compound to a viable clinical candidate is contingent upon a detailed characterization of its behavior within a biological system. Preclinical ADME studies are not merely a regulatory checklist; they are the foundation upon which the safety and efficacy profile of a drug is built.[1][5] These studies aim to elucidate how an organism acts on a drug, providing critical insights that inform dose selection, predict potential drug-drug interactions (DDIs), and identify sources of pharmacokinetic variability.[6][7]

The primary objectives of assessing drug metabolism at the preclinical stage are to determine metabolic stability, identify and quantify major metabolites, and characterize the enzymatic pathways responsible for the drug's biotransformation.[6] The liver is the principal site of drug metabolism, making hepatic models central to these investigations.[6][8] This guide will walk through the essential in vitro and in vivo assays that constitute a robust preclinical ADME package for a compound like Semotiadil, emphasizing the connection between experimental design and data interpretation. All studies are expected to be performed in compliance with Good Laboratory Practice (GLP) to ensure data integrity and reliability for regulatory submissions.[5][9]

Absorption: Predicting Oral Bioavailability

For an orally administered drug, absorption dictates the extent and rate at which it enters systemic circulation. Poor absorption can be a primary cause of low bioavailability, hindering therapeutic efficacy. In vitro models provide the first look into a compound's potential for oral absorption.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is a cornerstone of in vitro absorption studies.[10] When cultured on semi-permeable supports, these cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and functional efflux transporters.[11][12]

Causality of Experimental Choice: The Caco-2 assay is selected because it models both passive diffusion (paracellular and transcellular) and active transport mechanisms.[12] By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can calculate an efflux ratio (ER) . An ER greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug back into the intestinal lumen, limiting its absorption.[11]

Detailed Experimental Protocol: Bidirectional Caco-2 Permeability Assay

-

Cell Culture: Culture Caco-2 cells on 24-well Transwell® plates for 21 days to allow for full differentiation and monolayer formation.

-

Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values ≥ 200 Ω·cm², as this confirms the integrity of the tight junctions.[13]

-

Buffer Preparation: Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4 for the basolateral (acceptor) compartment and pH 6.5 or 7.4 for the apical (donor) compartment.[14]

-

Dosing Solution: Prepare a 10 µM dosing solution of Semotiadil in the apical transport buffer.

-

A-B Permeability:

-

Add fresh transport buffer to the basolateral chamber.

-

Replace the buffer in the apical chamber with the Semotiadil dosing solution.

-

-

B-A Permeability:

-

Add fresh transport buffer to the apical chamber.

-

Replace the buffer in the basolateral chamber with the Semotiadil dosing solution.

-

-

Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.

-

Sampling: At the end of the incubation, collect samples from both the donor and acceptor compartments.

-

Quantification: Analyze the concentration of Semotiadil in all samples using a validated LC-MS/MS method.[15][16]

-

Calculation: Calculate the apparent permeability coefficient (Papp) and the Efflux Ratio.

Distribution: Where Does the Drug Go?

Once in systemic circulation, a drug distributes into various tissues and fluids.[17] The extent of distribution is governed by factors like plasma protein binding, tissue permeability, and regional blood flow.

Plasma Protein Binding (PPB)

Drugs can reversibly bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AGP).[18][19] According to the "free drug hypothesis," only the unbound fraction of a drug is available to cross membranes, interact with its target, and be cleared from the body.[20] Therefore, high PPB can significantly impact a drug's efficacy and pharmacokinetic profile.

Causality of Experimental Choice: Equilibrium dialysis is the gold-standard method for determining PPB.[21] It allows for the direct measurement of the unbound drug concentration at equilibrium without being affected by non-specific binding to the apparatus, providing a highly accurate assessment of the free fraction.

Detailed Experimental Protocol: Equilibrium Dialysis for PPB

-

Apparatus Setup: Prepare a multi-well equilibrium dialysis apparatus with semi-permeable membranes (e.g., 5-10 kDa MWCO) separating the chambers.

-

Sample Preparation: Add pooled plasma (from rat, dog, or human) to one side of the membrane and a protein-free buffer (phosphate-buffered saline, pH 7.4) to the other.

-

Spiking: Spike the plasma-containing chamber with Semotiadil to achieve the desired final concentration.

-

Equilibration: Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

-

Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

-

Quantification: Determine the concentration of Semotiadil in both aliquots using LC-MS/MS.

-

Calculation:

-

Percent Bound = [ (Total Conc. - Unbound Conc.) / Total Conc. ] x 100

-

Fraction Unbound (fu) = Unbound Conc. / Total Conc.

-

In Vivo Tissue Distribution

To understand the full distribution profile, studies in preclinical animal models are essential.[22] These studies reveal which organs or tissues the drug preferentially accumulates in, providing critical information for toxicology assessment and target engagement verification.

A study in mice using radiolabeled [11C]semotiadil demonstrated stereo-selective uptake in the hippocampus, striatum, and hypothalamus, indicating potential for brain penetration.[23] However, promising signs for myocardial uptake were not observed.[23]

Metabolism: Biotransformation and Clearance

Drug metabolism is the process by which the body chemically modifies a drug, typically to facilitate its excretion.[8] This process is primarily mediated by enzymes, most notably the Cytochrome P450 (CYP) superfamily located in the liver.[24][25] Understanding a drug's metabolic fate is crucial for predicting its half-life, identifying active or toxic metabolites, and anticipating drug-drug interactions.[25][26]

In Vitro Metabolic Stability

The first step in metabolic profiling is to assess the compound's stability in the presence of metabolic enzymes. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of CYP enzymes and are a cost-effective and high-throughput model for this purpose.[8][27][28]

Causality of Experimental Choice: The microsomal stability assay provides a quantitative measure of intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug.[29] This parameter is vital for predicting in vivo hepatic clearance and the drug's half-life. The assay is conducted with and without the necessary cofactor, NADPH, to confirm that the observed degradation is due to enzymatic (specifically, CYP-mediated) activity.[30]

In Vivo Metabolism and Excretion in Rats

In vivo studies are required to confirm the metabolic pathways identified in vitro and to understand the primary routes of excretion. Studies in rats have been particularly informative for Semotiadil.

Following oral administration of radiolabeled Semotiadil to rats, a significant portion of the radioactivity (81.3%) was excreted into the bile.[31] This indicates that biliary excretion is the predominant route of elimination in this species.[31][32]

Analysis of the bile revealed five major metabolites, which were identified as phenolic O-glucuronides.[31] This finding suggests a two-step metabolic process for Semotiadil in the rat:

-

Phase I Oxidation: The initial step involves oxidation at various positions on the molecule. This includes ring-opening of the methylenedioxy group, O-demethylation of the methoxybenzene moiety, and aromatic hydroxylation and N-demethylation.[31] These reactions are typically catalyzed by CYP enzymes.[33]

-

Phase II Conjugation: The resulting phenolic intermediates are then conjugated with glucuronic acid (O-glucuronidation) to form highly water-soluble metabolites that can be readily excreted into the bile.[31]

Integrated Pharmacokinetic Profile

The culmination of ADME studies is the generation of a comprehensive pharmacokinetic profile. This involves administering the drug to preclinical species (e.g., rats, dogs) via both intravenous (IV) and oral (PO) routes and measuring plasma concentrations over time.[32][34]

Key Pharmacokinetic Parameters

The data from these studies are used to calculate key parameters that describe the drug's behavior.

| Parameter | Symbol | Description | Importance |

| Peak Plasma Concentration | Cmax | The maximum observed concentration of the drug in plasma. | Related to efficacy and potential peak-concentration toxicities. |

| Time to Peak Concentration | Tmax | The time at which Cmax is reached. | Indicates the rate of drug absorption. |

| Area Under the Curve | AUC | The total drug exposure over time. | Represents the overall systemic exposure to the drug. |

| Half-Life | t1/2 | The time required for the drug concentration to decrease by half. | Determines dosing interval and time to reach steady-state. |

| Clearance | CL | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Reflects the extent of drug distribution into tissues. |

| Bioavailability | F (%) | The fraction of the administered dose that reaches systemic circulation unchanged. | Crucial for determining the oral dose required to achieve therapeutic plasma levels. |

This table summarizes key pharmacokinetic parameters essential for preclinical drug evaluation.

Conclusion and Future Directions

The preclinical evaluation of Semotiadil reveals it to be a compound that undergoes extensive first-pass metabolism in rats, primarily through oxidation followed by glucuronidation, leading to predominantly biliary excretion.[31] Its distribution profile suggests potential central nervous system penetration.[23]